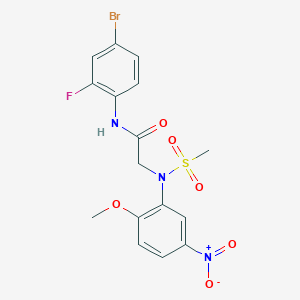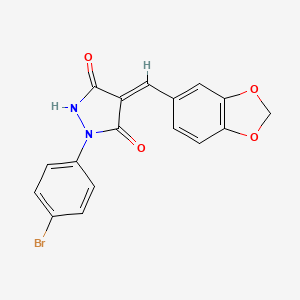
1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-one, also known as bromo-dragonfly, is a potent hallucinogenic drug that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of chemists led by David E. Nichols at Purdue University. Bromo-dragonfly is a highly potent and long-lasting hallucinogen that is known to induce intense visual and auditory hallucinations, altered perceptions of time and space, and other profound psychological effects.
Wirkmechanismus
Bromo-dragonfly acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. This receptor is known to play a key role in mediating the psychological effects of hallucinogens. Activation of the 5-HT2A receptor by 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly leads to a cascade of intracellular signaling events that ultimately result in the profound psychological effects associated with its use.
Biochemical and Physiological Effects
Bromo-dragonfly has been shown to induce a wide range of biochemical and physiological effects in both animals and humans. These include changes in heart rate, blood pressure, body temperature, and other vital signs. It has also been shown to alter neurotransmitter levels in the brain, particularly serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
Bromo-dragonfly has several advantages as a research tool, including its potent and long-lasting effects, its selectivity for the 5-HT2A receptor subtype, and its ability to induce profound psychological effects. However, its use is also associated with several limitations, including the potential for adverse effects, the difficulty in controlling dosages, and the need for specialized equipment and facilities.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly. These include investigating its effects on different brain regions and circuits, exploring its potential therapeutic applications, and developing more selective and safer analogs for research and clinical use. Additionally, further research is needed to better understand the long-term effects of 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly on brain function and behavior.
Conclusion
In conclusion, 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly is a potent and long-lasting hallucinogenic drug that has been extensively studied in the scientific community. Its use as a research tool has provided valuable insights into the neurobiological basis of hallucinations and altered states of consciousness. However, its use is also associated with several limitations and potential adverse effects. Future research on 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly has the potential to further our understanding of the brain and its complex functions.
Synthesemethoden
Bromo-dragonfly is synthesized using a complex multi-step process that involves the use of various chemical reagents and techniques. The synthesis starts with the preparation of 4-bromo-2,5-dimethoxyphenethylamine, which is then converted to 1-(4-bromophenyl)-2-nitropropene. This intermediate compound is then reduced to 1-(4-bromophenyl)-2-nitropropene, which is subsequently treated with isopropylamine to yield 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-one, or 1-(4-bromophenyl)-3-(isopropylamino)-2-propen-1-onefly.
Wissenschaftliche Forschungsanwendungen
Bromo-dragonfly has been the subject of extensive scientific research due to its potent hallucinogenic properties. It has been used as a tool to study the neurobiological basis of hallucinations and altered states of consciousness. Bromo-dragonfly has also been used in animal studies to investigate the effects of hallucinogens on behavior, cognition, and brain function.
Eigenschaften
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(propan-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-9(2)14-8-7-12(15)10-3-5-11(13)6-4-10/h3-9,14H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXPZPJRXCYPOW-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC=CC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N/C=C/C(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-phenyl)-3-isopropylimino-propen-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

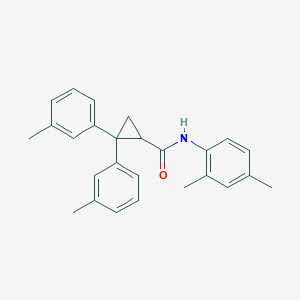
![3-chloro-4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220016.png)


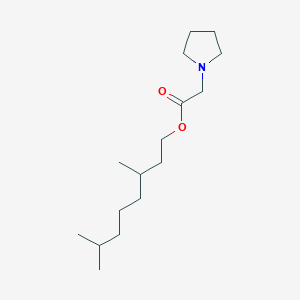
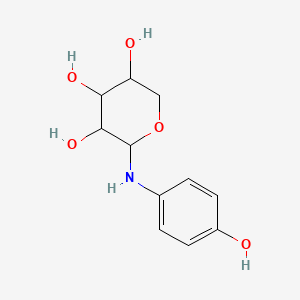

![1-{2-[2-(3-bromophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5220048.png)
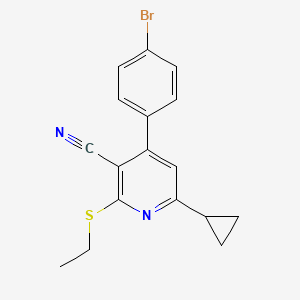
![1-[(2,5-dimethylphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5220086.png)

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)
